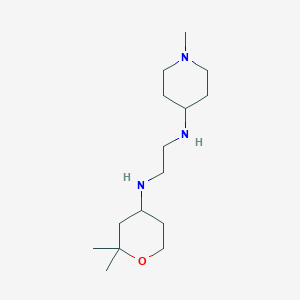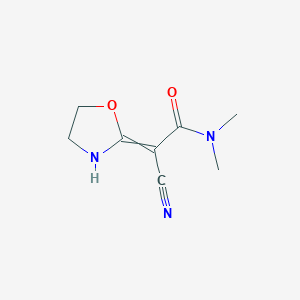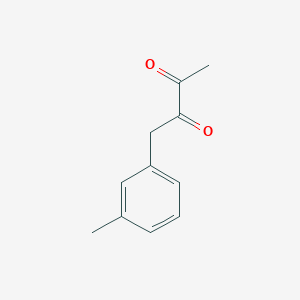
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin ist eine synthetische organische Verbindung, die zur Klasse der Diamine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Tetrahydropyranrings und eines Piperidinrings aus, die durch einen Ethan-1,2-diaminlinker miteinander verbunden sind.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin umfasst typischerweise die folgenden Schritte:
Bildung des Tetrahydropyranrings: Dies kann durch die säurekatalysierte Cyclisierung eines geeigneten Vorläufers, wie z. B. 2,2-Dimethyl-1,3-butandiol, erreicht werden.
Bildung des Piperidinrings: Der Piperidinring kann durch die Hydrierung von Pyridin oder durch die Cyclisierung eines geeigneten Vorläufers synthetisiert werden.
Kopplung der Ringe: Der Tetrahydropyran- und der Piperidinring werden dann unter Verwendung eines geeigneten Kupplungsreagens, wie z. B. EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid), über einen Ethan-1,2-diaminlinker gekoppelt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Aminogruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse, die Amine enthaltende Verbindungen beinhalten.
Medizin: Potenzieller Einsatz bei der Entwicklung von Arzneimitteln, insbesondere solchen, die auf das zentrale Nervensystem abzielen.
Industrie: Als Baustein bei der Produktion von Polymeren und anderen fortschrittlichen Materialien.
Wirkmechanismus
Der Mechanismus, über den N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Der Ethan-1,2-diaminlinker kann Wechselwirkungen mit biologischen Makromolekülen erleichtern und so Pfade beeinflussen, die an der Neurotransmission oder an Stoffwechselprozessen beteiligt sind.
Wirkmechanismus
The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diamine linker can facilitate interactions with biological macromolecules, influencing pathways involved in neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin: Ähnliche Struktur, aber mit einem Dioxolanring anstelle eines Tetrahydropyranrings.
N-(2,2-Dimethyl-1,3-dioxan-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin: Ähnliche Struktur, aber mit einem Dioxanring.
Einzigartigkeit
Die Einzigartigkeit von N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethan-1,2-diamin liegt in seiner spezifischen Ringstruktur und dem Vorhandensein sowohl von Tetrahydropyran- als auch von Piperidinringen. Diese Kombination kann einzigartige chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C15H31N3O |
|---|---|
Molekulargewicht |
269.43 g/mol |
IUPAC-Name |
N'-(2,2-dimethyloxan-4-yl)-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H31N3O/c1-15(2)12-14(6-11-19-15)17-8-7-16-13-4-9-18(3)10-5-13/h13-14,16-17H,4-12H2,1-3H3 |
InChI-Schlüssel |
UYFKDHLLTNQXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)NCCNC2CCN(CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)



![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)

![6-Aminooxazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B12639631.png)
![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)

![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)
